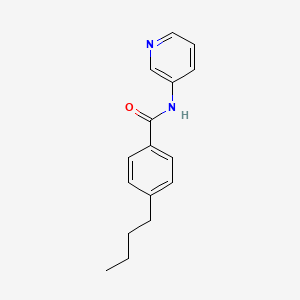![molecular formula C18H22N2O5 B6018429 3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as JNJ-5207852 and is primarily used in the field of neuroscience and drug development.
作用機序
The mechanism of action of 3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine involves its binding to the kappa opioid receptor. This binding inhibits the activation of the receptor, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. This decrease in neurotransmitter release results in a reduction in pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on the kappa opioid receptor. This compound has been found to reduce pain and stress-related behaviors in animal models, making it a potential candidate for the treatment of chronic pain and anxiety disorders. Additionally, this compound has also been found to reduce drug-seeking behaviors in animal models, making it a potential candidate for the treatment of addiction.
実験室実験の利点と制限
The advantages of using 3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine in lab experiments include its high selectivity for the kappa opioid receptor, its ability to reduce pain, stress, and addiction-related behaviors, and its potential for drug development. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine. One potential direction is the development of this compound as a potential treatment for chronic pain and anxiety disorders. Another potential direction is the development of this compound as a potential treatment for addiction. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine involves several steps. The first step involves the reaction of 3-methoxyphenol with 3-bromopropene to form 3-(3-methoxyphenoxy)prop-1-ene. The second step involves the reaction of 3-(3-methoxyphenoxy)prop-1-ene with hydroxylamine hydrochloride to form 3-(3-methoxyphenoxy)-N-hydroxyprop-2-enamide. The third step involves the reaction of 3-(3-methoxyphenoxy)-N-hydroxyprop-2-enamide with piperidine to form 3-(3-methoxyphenoxy)-N-(piperidin-1-yl)prop-2-enamide. The final step involves the reaction of 3-(3-methoxyphenoxy)-N-(piperidin-1-yl)prop-2-enamide with phosgene to form this compound.
科学的研究の応用
3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine has shown potential pharmacological properties that make it useful in scientific research. This compound has been extensively studied in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the kappa opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction, making it an attractive target for drug development.
特性
IUPAC Name |
[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(3-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-22-13-5-3-6-14(9-13)24-12-16-10-17(19-25-16)18(21)20-8-4-7-15(11-20)23-2/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHJIQAFDKYNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)
![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
![[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6018390.png)


amine dihydrochloride](/img/structure/B6018409.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
![2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6018415.png)
![2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6018434.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)